molecular formula C15H24N2O2 B2594611 Tert-butyl N-[2-(3-aminopropyl)-5-methylphenyl]carbamate CAS No. 2352608-17-2

Tert-butyl N-[2-(3-aminopropyl)-5-methylphenyl]carbamate

Cat. No.: B2594611
CAS No.: 2352608-17-2
M. Wt: 264.369
InChI Key: RQPPVIINBXGUEI-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(3-aminopropyl)-5-methylphenyl]carbamate (C₁₅H₂₄N₂O₂; molecular weight 262.35 g/mol) is a carbamate-protected amine compound characterized by a tert-butyloxycarbonyl (Boc) group attached to a 5-methylphenyl ring substituted with a 3-aminopropyl chain . This compound serves as a critical intermediate in synthetic organic chemistry, particularly in the development of cannabinoid receptor ligands . Its Boc group acts as a protective moiety for the primary amine, enabling selective reactions during multi-step syntheses. The compound’s structural features—including the aromatic methyl group and flexible aminopropyl side chain—enhance its utility in drug discovery, where it contributes to molecular diversity and pharmacophore optimization.

Properties

IUPAC Name

tert-butyl N-[2-(3-aminopropyl)-5-methylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-11-7-8-12(6-5-9-16)13(10-11)17-14(18)19-15(2,3)4/h7-8,10H,5-6,9,16H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPPVIINBXGUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCCN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(3-aminopropyl)-5-methylphenyl]carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(3-aminopropyl)-5-methylphenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized carbamates, reduced amines, and various substituted carbamate derivatives .

Scientific Research Applications

Chemical Applications

Organic Synthesis
Tert-butyl N-[2-(3-aminopropyl)-5-methylphenyl]carbamate serves as a valuable reagent in organic synthesis. It acts as a building block for the creation of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, enhances its utility in synthetic pathways.

  • Types of Reactions :
    • Oxidation : Can be oxidized to form corresponding oxidized products using agents like hydrogen peroxide.
    • Reduction : Reduced to form amine derivatives with reagents such as lithium aluminum hydride.
    • Substitution : Engages in nucleophilic substitution reactions to yield substituted derivatives.
Reaction TypeCommon ReagentsMajor Products
OxidationHydrogen peroxideOxidized carbamates
ReductionLithium aluminum hydrideAmine derivatives
SubstitutionSodium azideSubstituted carbamate derivatives

Biological Applications

Biochemical Research
In biological contexts, this compound is employed to study biochemical pathways and cellular processes. Its interaction with specific molecular targets allows researchers to explore its potential as an inhibitor or activator of certain enzymes.

  • Mechanism of Action : The compound can modulate biochemical pathways by affecting enzyme activity, which is crucial for understanding disease mechanisms and therapeutic targets.

Medicinal Applications

Therapeutic Potential
this compound is under investigation for its therapeutic applications, particularly in drug development. Its properties make it a candidate for the synthesis of pharmaceuticals aimed at treating various medical conditions.

  • Case Study Example : A study indicated that related compounds exhibit protective effects against neurodegenerative conditions by inhibiting amyloid beta aggregation, which is significant in Alzheimer's disease research .

Industrial Applications

Polymer Production
In the industrial sector, this compound is utilized in the production of polymers and other chemicals. Its stability and reactivity make it suitable for various industrial applications where specific chemical properties are required.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-aminopropyl)-5-methylphenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl N-[2-(3-aminopropyl)-5-methylphenyl]carbamate with structurally or functionally analogous carbamate derivatives, emphasizing molecular features, synthesis routes, and applications.

Structural and Functional Analogues

2.1.1 tert-Butyl N-(6-bromohexyl)carbamate
  • Molecular Formula: C₁₁H₂₂BrNO₂
  • Molecular Weight : 288.20 g/mol
  • Key Substituents : 6-bromohexyl chain.
  • Applications: Used in the synthesis of N-adamantanyl and N-cyclopentyl cannabinoid receptor ligands. The bromohexyl group facilitates nucleophilic substitutions, enabling linkage to aromatic or heterocyclic cores .
  • Synthesis : Reacts with aromatic amines under reflux conditions (K₂CO₃/NaI/dioxane) to form secondary amines.
  • Comparison : Unlike the target compound, its brominated alkyl chain prioritizes alkylation over amine-directed reactivity. This makes it less versatile in amine-protection strategies but more suited for introducing hydrophobic side chains.
2.1.2 (S)-tert-Butyl((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamate
  • Molecular Formula : C₂₀H₂₇N₃O₆
  • Molecular Weight : 405.45 g/mol
  • Key Substituents: Oxazolidinone ring, morpholino group.
  • Applications: Key intermediate in the synthesis of rivaroxaban, an anticoagulant drug. The oxazolidinone ring enhances rigidity, while the morpholino group contributes to binding selectivity for Factor Xa .
  • Synthesis: Generated via lithium-mediated coupling of (S)-tert-butyl (3-chloro-2-hydroxypropyl)carbamate with methyl (4-(3-oxomorpholino)phenyl)carbamate.
  • Comparison: The oxazolidinone core distinguishes it from the target compound, which lacks heterocyclic motifs. This structural difference underpins its specialized role in anticoagulant development versus the target’s broader utility in receptor ligand synthesis.
2.1.3 tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate
  • Molecular Formula : C₁₃H₂₀N₂O₂
  • Molecular Weight : 236.31 g/mol
  • Key Substituents : Benzylamine group, 5-methylphenyl ring.
  • Applications : Used in pharmaceuticals, agrochemicals, and materials science. The benzylamine group allows for diverse functionalization, while the Boc group ensures amine protection during synthesis .
  • Comparison : The absence of a propyl spacer in this compound limits its conformational flexibility compared to the target compound. This impacts its suitability for applications requiring extended linker regions.

Physicochemical Properties

Compound Solubility Stability Key Functional Groups
Target Compound Low in water Stable under basic conditions Boc, primary amine, aryl methyl
tert-Butyl N-(6-bromohexyl)carbamate Organic solvents Sensitive to hydrolysis Bromoalkyl, Boc
Rivaroxaban Intermediate Polar aprotic solvents Acid-labile Oxazolidinone, morpholino

Research Findings and Industrial Relevance

  • The target compound’s aminopropyl group offers superior flexibility compared to shorter-chain analogues, enabling optimized interactions in receptor-binding assays .
  • In contrast, rivaroxaban intermediates demonstrate the importance of rigid heterocycles for target specificity .
  • Industrial adoption of these compounds hinges on scalable synthesis routes, with tert-butyl carbamates favored for their ease of deprotection and compatibility with diverse reaction conditions .

Biological Activity

Tert-butyl N-[2-(3-aminopropyl)-5-methylphenyl]carbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate amine precursor. The method often includes the use of coupling reagents to facilitate the formation of the carbamate bond. For instance, the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids has shown promising yields and structural integrity, leading to compounds with significant biological activity .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of similar carbamate derivatives. For example, a series of tert-butyl 2-(substituted benzamido) phenylcarbamates demonstrated substantial anti-inflammatory effects in vivo, with inhibition percentages ranging from 39% to over 54% compared to standard drugs like indomethacin . This suggests that this compound may possess comparable anti-inflammatory properties.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. A related compound, M4, showed moderate protective activity against amyloid beta-induced toxicity in astrocytes, which is relevant for Alzheimer's disease research. The compound inhibited β-secretase and acetylcholinesterase activities, suggesting a multifaceted mechanism that could be explored further for neurodegenerative conditions .

In Vivo Studies

In vivo studies using carrageenan-induced rat paw edema models have illustrated the anti-inflammatory efficacy of related compounds. These studies typically measure the extent of paw swelling as an indicator of inflammation and assess the percentage inhibition relative to control groups treated with standard anti-inflammatory agents .

In Vitro Studies

In vitro evaluations have focused on the compound's ability to inhibit key enzymes involved in neurodegeneration. For instance, M4 demonstrated an IC50 value of 15.4 nM against β-secretase and a Ki value of 0.17 μM against acetylcholinesterase, indicating strong inhibitory potential . Such findings are crucial for understanding how these compounds can mitigate pathological processes associated with Alzheimer's disease.

Data Table: Biological Activity Overview

Biological Activity Measurement Method Results
Anti-inflammatoryCarrageenan-induced edemaInhibition: 39% - 54% compared to indomethacin
β-secretase inhibitionIn vitro enzyme assayIC50: 15.4 nM
Acetylcholinesterase inhibitionIn vitro enzyme assayKi: 0.17 μM

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl N-[2-(3-aminopropyl)-5-methylphenyl]carbamate, and how can reaction conditions be optimized?

The synthesis typically involves carbamate formation via reaction of the parent amine with tert-butyl carbonate or chloroformate derivatives. For example, in analogous carbamate syntheses, refluxing in tetrahydrofuran (THF) with bases like DIEA (N,N-diisopropyl ethylamine) and catalysts such as DMAP (4-dimethylaminopyridine) is used to drive the reaction to completion . Optimization should focus on temperature control (e.g., reflux vs. room temperature), stoichiometry of reagents, and solvent polarity to minimize side reactions like hydrolysis. Monitoring via TLC or HPLC is critical to confirm intermediate formation and final product purity .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (9H) in 1^1H NMR. The aromatic protons on the 5-methylphenyl ring show splitting patterns dependent on substitution (e.g., para-methyl groups cause upfield shifts). The aminopropyl chain’s protons resonate between 1.6–2.8 ppm, with NH signals typically broad due to hydrogen bonding .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) matching the molecular formula (C15_{15}H24_{24}N2_2O2_2). Fragmentation patterns should align with cleavage of the carbamate group (loss of 100 Da for tert-butoxycarbonyl) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Carbamates are generally stable under neutral conditions but hydrolyze in acidic or basic environments. For example, tert-butyl carbamates degrade in strong acids (e.g., TFA) or bases (e.g., aqueous NaOH), releasing the parent amine. Storage recommendations include inert atmospheres (N2_2 or Ar), desiccated environments, and temperatures below –20°C to prevent hydrolysis or oxidation . Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting patterns in NMR) be resolved during structural elucidation?

Unexpected splitting may arise from dynamic effects (e.g., rotameric equilibria in the carbamate group) or diastereotopic protons. Techniques to resolve discrepancies include:

  • Variable-temperature NMR to identify temperature-dependent splitting.
  • 2D NMR (e.g., COSY, NOESY) to map coupling networks and spatial proximities.
  • Computational modeling (DFT or MD simulations) to predict low-energy conformers and their spectroscopic signatures .

Q. What strategies are effective for resolving low yields in the coupling of the aminopropyl side chain to the phenyl ring?

Low yields may result from steric hindrance or competing side reactions. Mitigation approaches include:

  • Protecting group strategies : Temporarily protecting the amine with Boc or Fmoc to reduce nucleophilic interference during coupling .
  • Catalyst optimization : Using Pd-based catalysts (e.g., Pd(OAc)2_2) for cross-couplings or CuI for Ullmann-type reactions.
  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., the carbamate carbonyl’s susceptibility to nucleophilic attack).
  • Docking studies : Model interactions with target enzymes (e.g., proteases or kinases) to predict binding affinities. For example, the aminopropyl group may form hydrogen bonds with catalytic residues .

Q. What experimental protocols are recommended to analyze byproducts formed during synthesis?

  • LC-MS/MS : Detect trace impurities (e.g., hydrolyzed amines or oxidized derivatives).
  • Isolation via Prep-HPLC : Purify byproducts for structural characterization.
  • Kinetic studies : Monitor reaction progress over time to identify intermediates and optimize quenching conditions .

Methodological Guidelines

Q. How to design a stability-indicating HPLC method for this compound?

  • Column selection : Use a C18 column with 3 µm particles for high resolution.
  • Mobile phase : Gradient of acetonitrile/water (0.1% TFA) to separate degradation products.
  • Validation : Assess linearity (R2^2 > 0.99), precision (%RSD < 2%), and LOQ (limit of quantitation) per ICH guidelines .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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